Bensulfuron Amine
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Overview
Description
Bensulfuron amine is a sulfonylurea herbicide primarily used for controlling broadleaf and sedge weeds in paddy fields. It is known for its high efficacy and selectivity, making it a valuable tool in agricultural weed management. The compound works by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bensulfuron amine can be synthesized through various methods, including classical routes such as reductive amination and nucleophilic substitution. Modern approaches like transition metal-catalyzed reactions and C-H functionalization have also been employed . The synthesis typically involves the reaction of a sulfonylurea derivative with an appropriate amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: Bensulfuron amine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and sulfonyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Bensulfuron amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on plant physiology and its potential use in controlling invasive weed species.
Medicine: Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Utilized in the development of herbicides and other agrochemical products
Mechanism of Action
Bensulfuron amine exerts its effects by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts the production of vital amino acids, leading to the death of susceptible plants. The molecular targets and pathways involved include the ALS enzyme and the associated biosynthetic pathways .
Comparison with Similar Compounds
- Nicosulfuron
- Halosulfuron methyl
- Pyrazosulfuron
- Ethoxysulfuron
Comparison: Bensulfuron amine is unique in its high selectivity and efficacy against a broad spectrum of weeds. Compared to similar compounds, it offers a more targeted approach with fewer side effects on non-target plants. Its ability to degrade rapidly in the environment also makes it a more environmentally friendly option .
Properties
Molecular Formula |
C14H15N5O6S |
---|---|
Molecular Weight |
381.37 g/mol |
IUPAC Name |
methyl 2-[(4-amino-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C14H15N5O6S/c1-24-11-7-10(15)16-13(17-11)18-14(21)19-26(22,23)9-6-4-3-5-8(9)12(20)25-2/h3-7H,1-2H3,(H4,15,16,17,18,19,21) |
InChI Key |
QMSGJWLLMCENLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)N)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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